molecular formula C3Cl2S3 B2719959 4,5-dichloro-3H-1,2-dithiole-3-thione CAS No. 57248-64-3

4,5-dichloro-3H-1,2-dithiole-3-thione

Cat. No. B2719959
CAS RN: 57248-64-3
M. Wt: 203.11
InChI Key: YFFQMIVUPGFPBF-UHFFFAOYSA-N
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Description

4,5-Dichloro-3H-1,2-dithiole-3-thione is a chemical compound with the molecular formula C3H2Cl2S3 and a molecular weight of 205.15 . It is a significant compound with various pharmacological activities .


Synthesis Analysis

The synthesis of 4,5-dichloro-3H-1,2-dithiole-3-thione and its derivatives has been described in the literature . For instance, it has been shown that the reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with potassium isocyanate unexpectedly gave 5,5′-thiobis (4-chloro-3H-1,2-dithiole-3-thione) .


Molecular Structure Analysis

The InChI code for 4,5-dichloro-3H-1,2-dithiole-3-thione is 1S/C3H2Cl2S3/c4-1-2(5)7-8-3(1)6/h7-8H . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

4,5-Dichloro-3H-1,2-dithiole-3-thione is reactive and can participate in various chemical reactions. For example, it can undergo 1,3-dipolar cycloadditions and nucleophilic substitution of the 5-chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-dichloro-3H-1,2-dithiole-3-thione include a molecular weight of 203.13 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4,5-Dichloro-3H-1,2-dithiole-3-thione is utilized in various chemical syntheses. For instance, its reaction with potassium isocyanate produces 5,5'-thiobis(4-chloro-3H-1,2-dithiole-3-thione), demonstrating its versatility in creating novel compounds with significant pharmacological activities (Ogurtsov & Rakitin, 2022).
  • The compound undergoes 1,3-dipolar cycloaddition reactions with internal and terminal alkynes, leading to the formation of diverse heterocyclic systems. This underscores its potential in the development of complex chemical structures (Ogurtsov et al., 2011).

Potential in Cancer Research

  • In the context of cancer research, the compound has been investigated for its role in producing acetylthioglycoside conjugates. These conjugates have demonstrated cancer preventive activity, highlighting the compound's potential in developing novel cancer therapeutics (Fedorov et al., 2021).

Novel Heterocyclic Systems

  • 4,5-Dichloro-3H-1,2-dithiole-3-thione contributes to the synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives of 1,3-dithioles. This highlights its utility in creating a variety of chemical structures, which could be important in pharmaceutical development (Ogurtsov et al., 2003).

Pharmacological Activities

  • The compound's derivatives are involved in synthesizing various pharmacologically active substances. Its versatility in reactions and ability to form diverse compounds positions it as a valuable chemical in drug development (Kim & Gates, 1997).

Advanced Chemical Transformations

  • 4,5-Dichloro-3H-1,2-dithiole-3-thione is instrumental in the synthesis and study of novel chemical entities. Its reactivity facilitates the creation of advanced heterocyclic systems, which can be applied in various scientific and industrial applications (Ogurtsov & Rakitin, 2005).

properties

IUPAC Name

4,5-dichlorodithiole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2S3/c4-1-2(5)7-8-3(1)6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFQMIVUPGFPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SSC1=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-3H-1,2-dithiole-3-thione

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